molecular formula C18H24N4O2 B6103530 5-ETHYL-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYL-4(3H)-PYRIMIDINONE

5-ETHYL-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYL-4(3H)-PYRIMIDINONE

Cat. No.: B6103530
M. Wt: 328.4 g/mol
InChI Key: DNPPCHVDKCYLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ETHYL-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYL-4(3H)-PYRIMIDINONE is a complex organic compound that belongs to the class of pyrimidinone derivatives. This compound is known for its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

The synthesis of 5-ETHYL-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYL-4(3H)-PYRIMIDINONE involves multiple steps. One common method includes the reaction of piperazine with a substituted phenyl compound in the presence of a base such as potassium carbonate in chloroform at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include sodium borohydride for reduction and various bases for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-ETHYL-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYL-4(3H)-PYRIMIDINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ETHYL-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYL-4(3H)-PYRIMIDINONE involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which contributes to its anti-inflammatory effects . Molecular targets include proteins such as ATF4 and NF-kB .

Comparison with Similar Compounds

Properties

IUPAC Name

5-ethyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-4-16-13(2)19-18(20-17(16)23)22-11-9-21(10-12-22)14-5-7-15(24-3)8-6-14/h5-8H,4,9-12H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPPCHVDKCYLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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